molecular formula C15H31NO2 B8615075 Undecyl propylcarbamate CAS No. 92411-94-4

Undecyl propylcarbamate

Cat. No. B8615075
M. Wt: 257.41 g/mol
InChI Key: ZQADIOVRWCVCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04464390

Procedure details

For example, 8.6 g (50 mmol) of 1-undecanol, 5 ml (1.07 eq.) n-propyl isocyanate and 50 ml diethyl ether were heated in a stainless steel bomb at 65° for 72 hours. Solvent and excess isocyanate were removed on a rotary evaporator and the residue was crystallized from hexane to give 11.5 g (89%) of 1-undecyl propylcarbamate, mp 45°-45.5°.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[CH2:13]([N:16]=[C:17]=[O:18])[CH2:14][CH3:15]>C(OCC)C>[CH2:13]([NH:16][C:17](=[O:18])[O:12][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
C(CCCCCCCCCC)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(CC)N=C=O
Step Three
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent and excess isocyanate were removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
C(CC)NC(OCCCCCCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.